Cas no 1001648-71-0 (rac-cis-7-Hydroxy Pramipexole)

rac-cis-7-Hydroxy Pramipexole Chemical and Physical Properties
Names and Identifiers
-
- rac-cis-7-Hydroxy Pramipexole
- (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
- (6S,7S)-
- Pramipexole Impurity K
- Pramipexole Impurity 13
- (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
- (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
- (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzo[d]thiazolol
- 1001648-71-0
- SCHEMBL4597763
- W5S8JXQ9VB
- CS-0165700
- 7-Benzothiazolol, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)-, (6R,7R)-rel-; rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol; (6RS,7RS)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol; rac-cis-7-Hydroxypramipexole; (+/-)-
- 7-Benzothiazolol, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)-, (6S,7S)
- (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol (Pramipexole Impurity pound(c)
- UNII-W5S8JXQ9VB
- DTXSID20648044
-
- Inchi: InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
- InChI Key: UWNDKVURLHPSSG-XPUUQOCRSA-N
- SMILES: CCCNC1CCC2=C(C1O)SC(=N2)N
Computed Properties
- Exact Mass: 227.10900
- Monoisotopic Mass: 227.10923335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.4Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 141-143°C
- Solubility: Slightly soluble (8.9 g/l) (25 º C),
- PSA: 100.14000
- LogP: 1.39410
rac-cis-7-Hydroxy Pramipexole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-488508-1 mg |
rac-cis-7-Hydroxy pramipexole, |
1001648-71-0 | 1mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488508-1mg |
rac-cis-7-Hydroxy pramipexole, |
1001648-71-0 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE15168-10mg |
rac-cis-7-Hydroxy Pramipexole |
1001648-71-0 | 98% | 10mg |
$744.00 | 2024-04-20 |
rac-cis-7-Hydroxy Pramipexole Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
2. Back matter
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on rac-cis-7-Hydroxy Pramipexole
Rac-Cis-7-Hydroxy Pramipexole: A Comprehensive Overview
Pramipexole, a well-known dopamine receptor agonist, has been extensively studied for its therapeutic potential in treating Parkinson's disease and other movement disorders. Among its various forms, rac-cis-7-hydroxy pramipexole (CAS No: 1001648-71-0) has emerged as a significant compound in both research and clinical settings. This article delves into the chemical properties, pharmacological effects, and recent advancements associated with this compound.
Chemical Structure and Synthesis
Rac-cis-7-hydroxy pramipexole is a derivative of pramipexole, characterized by the presence of a hydroxyl group at the 7th position of its bicyclic structure. The compound's stereochemistry plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have focused on optimizing the synthesis of this enantiomer to enhance its bioavailability and reduce potential side effects.
Pharmacological Properties
The pharmacological profile of rac-cis-7-hydroxy pramipexole is closely tied to its ability to modulate dopamine receptors, particularly the D2 and D3 subtypes. Research has shown that this compound exhibits higher affinity for D3 receptors compared to other agonists, making it a promising candidate for treating conditions where D3 receptor modulation is critical.
Clinical Applications
In clinical trials, rac-cis-7-hydroxy pramipexole has demonstrated efficacy in managing motor symptoms of Parkinson's disease, such as tremors and rigidity. Its unique pharmacokinetic profile allows for once-daily administration, improving patient compliance. Recent studies have also explored its potential in treating non-motor symptoms associated with Parkinson's disease, including sleep disturbances and mood disorders.
Recent Research Findings
Emerging research has highlighted the role of rac-cis-7-hydroxy pramipexole in neuroprotection. Preclinical studies suggest that this compound may mitigate oxidative stress and inflammation in dopaminergic neurons, potentially slowing disease progression in Parkinson's patients. Additionally, investigations into its combination therapies with other neuroprotective agents are underway to enhance therapeutic outcomes.
Safety and Tolerability
The safety profile of rac-cis-7-hydroxy pramipexole has been evaluated in multiple phase II and III clinical trials. Common side effects include nausea, dizziness, and somnolence; however, these are generally mild to moderate and well-tolerated by most patients. Long-term studies are ongoing to assess the compound's safety profile over extended periods.
Future Directions
Future research on rac-cis-7-hydroxy pramipexole is expected to focus on expanding its therapeutic applications beyond Parkinson's disease. Potential areas of investigation include its use in treating other movement disorders, such as restless legs syndrome (RLS), and exploring its role in neurodegenerative diseases beyond Parkinson's.
1001648-71-0 (rac-cis-7-Hydroxy Pramipexole) Related Products
- 1003745-56-9((2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)
- 2639461-52-0(2-{[(tert-butoxy)carbonyl]amino}-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid)
- 1804380-69-5(4-Cyano-5-(difluoromethyl)-2-iodopyridine-3-sulfonamide)
- 3375-32-4(Palladium(II) benzoate)
- 1956376-90-1(1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one)
- 1111063-59-2(N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide)
- 71209-21-7(1H-1,3-benzodiazole-5,6-diamine)
- 652994-30-4(4-(2-phenoxyphenyl)but-3-en-2-one)
- 1500179-69-0(2-(2,4-dimethoxyphenyl)-1,1-difluoropropan-2-amine)
- 2138000-28-7(5-chloro-2-cyclobutyl-7-(cyclopropylmethyl)-1,2,4triazolo1,5-apyridine)
